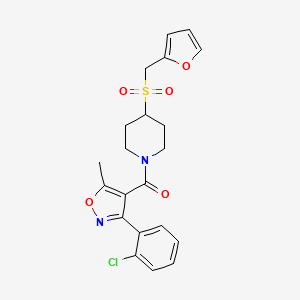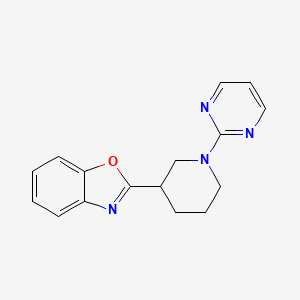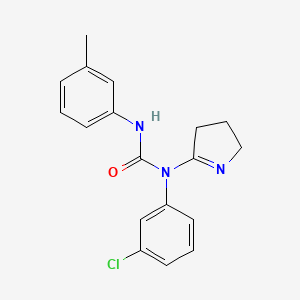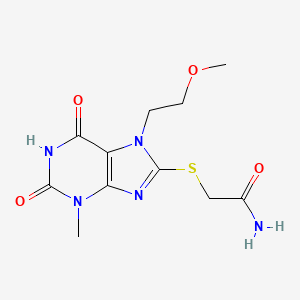
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include condensation, amidation, and crystallization. For instance, the synthesis of similar compounds has been characterized by spectroscopic techniques and confirmed by X-ray diffraction studies, indicating that such compounds crystallize in the monoclinic crystal system, with detailed unit cell parameters provided (Naveen et al., 2015). These processes highlight the complexity and precision required in synthesizing these compounds.
Molecular Structure Analysis
X-ray crystallography has been a pivotal tool in determining the molecular structure of related compounds, revealing intricate details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom. The inter- and intramolecular hydrogen bonds play a crucial role in stabilizing the molecular structure (Girish et al., 2008).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including nucleophilic addition and Michael-type reactions, showcasing their reactive versatility. The functionality of these molecules allows for further derivatization, enhancing their application scope (Benakaprasad et al., 2007).
Applications De Recherche Scientifique
Allergic Contact Dermatitis and Chemical Compounds
Research on benzophenones, compounds with some structural similarity to the queried chemical, highlights their widespread use in products such as sunscreens and cosmetics, primarily for their UV-filtering capabilities. These studies have documented cases of allergic contact dermatitis caused by such compounds, underscoring the importance of understanding chemical interactions with human biology for safety in product development (Caruana et al., 2011).
Environmental Phenols in Human Health
Investigations into environmental phenols, including benzophenone-3 and bisphenol A (BPA), have been conducted to assess exposure levels in the population. These studies utilize biomonitoring methods to quantify phenol metabolites in human samples, providing critical data for environmental health research and regulatory standards (Mortensen et al., 2014).
Disposition and Metabolism in Drug Development
Research on the disposition and metabolism of novel therapeutic compounds provides a framework for understanding how new chemicals are processed in the human body. For example, studies on orexin receptor antagonists detail the metabolic pathways and elimination processes for these drugs, offering insights into drug design and safety evaluation processes (Renzulli et al., 2011).
Toxicology and Exposure Analysis
Toxicological studies and exposure analysis, such as those examining the effects of methanol ingestion and the therapeutic use of antidotes like fomepizole, provide critical insights into managing chemical exposures and poisonings. Such research underscores the importance of understanding chemical toxicokinetics and treatment options in clinical toxicology (Hovda et al., 2005).
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S/c1-14-19(20(23-29-14)17-6-2-3-7-18(17)22)21(25)24-10-8-16(9-11-24)30(26,27)13-15-5-4-12-28-15/h2-7,12,16H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKCJHRFCXGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)



![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)